Log P Differentiation: 0.2–1.3 Log Unit Offset Versus Aminoguanidine Influences Extraction and Partitioning
The predicted octanol‑water partition coefficient (log P) of (hydrazinylmethyl)diazene is roughly −1.30 , compared to values of −1.475 to −2.6 reported for the constitutional isomer aminoguanidine [1][2]. This represents a calculated offset of +0.17 to +1.3 log P units, equivalent to a 1.5‑fold to 20‑fold increase in lipophilicity. Because aminoguanidine is the most common CH₆N₄‑isomer encountered, a procurement specification that ignores log P differences can lead to compounds with unintended solubility profiles in organic reaction phases.
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | ≈ −1.30 (predicted, ACD/Labs Percepta v14.0) |
| Comparator Or Baseline | Aminoguanidine: −1.475 (ptable.com, predicted) |
| Quantified Difference | Δlog P ≈ +0.17 (target — aminoguanidine); range up to +1.3 when comparing to −2.6 reports |
| Conditions | Predicted log P values; no experimental shake‑flask data available. |
Why This Matters
Even a modest 0.2 log P increase can alter phase‑transfer efficiency during work‑up; a procurement choice between two nominally identical CH₆N₄ compounds therefore has a quantifiable impact on practical synthesis workflows.
- [1] Aminoguanidine Log P source: ptable.com, reported log P = −1.475. View Source
- [2] aminoguanidine – molaid.com, reported log P = −2.6. View Source
